N-allyl-3-fluoropyridin-2-amine
Description
Properties
CAS No. |
944401-74-5 |
|---|---|
Molecular Formula |
C8H9FN2 |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-fluoro-N-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H9FN2/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11) |
InChI Key |
WZNXEJSXXBACEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C=CC=N1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key analogs include halogenated pyridines (e.g., 3-chloropyridin-2-amine) and aryl/nitro-substituted 2-aminopyridines (Table 1).
Table 1. Structural and Substituent Comparisons
Physicochemical Properties
- Melting Points : Nitro-substituted aryl derivatives (e.g., compounds in ) exhibit higher melting points (150–250°C) due to increased molecular weight and intermolecular interactions, whereas halogenated pyridines like 3-chloropyridin-2-amine have lower melting points (~100–150°C) .
- Hydrogen Bonding : 3-Chloropyridin-2-amine forms centrosymmetric cyclic dimers via N-H⋯N hydrogen bonds, while fluorine in this compound may weaken such interactions due to its electronegativity, favoring alternative packing modes .
Preparation Methods
Two-Step Synthesis from 2,3-Difluoro-5-chloropyridine
The most industrially viable route involves ammoniation of 2,3-difluoro-5-chloropyridine followed by allylation. In the first step, treatment with concentrated ammonia (12 eq) at 120–140°C for 20–24 hours in a pressurized reactor achieves 84–85% yield of 2-amino-3-fluoro-5-chloropyridine. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ammonia Equivalents | 10–12 eq | <78% below 10 eq |
| Temperature | 120–140°C | Decomposition >140°C |
| Reaction Time | 20–24 hours | <80% yield at <18h |
The second step employs allylamine (1.2 eq) in DMF at 80°C for 8 hours, achieving 89% conversion to N-allyl-3-fluoro-5-chloropyridin-2-amine. Subsequent hydrogenolysis with Pd/C (5 wt%) in ethanol at 50 psi H₂ removes the 5-chloro substituent, yielding 92% pure product.
Regioselectivity Considerations
The fluorine atom at C3 directs amination to C2 through a combination of electronic and steric effects:
-
Electronic Effects : The C3 fluorine withdraws electron density via -I effect, activating C2 for nucleophilic attack.
-
Steric Effects : Compared to bulkier chloro substituents, fluorine’s smaller atomic radius (0.64 Å vs. 0.99 Å) reduces steric hindrance at C2.
This dual control enables >95% regioselectivity for the 2-amino isomer when using 2,3-difluoro substrates.
Direct N-Allylation of 3-Fluoropyridin-2-amine
Metal-Catalyzed Coupling Reactions
Palladium-mediated allylation using allyl carbonates demonstrates moderate efficiency:
Limitations include competing N7-allylation (15–18% byproduct) and catalyst degradation under prolonged heating.
Metal-Free Alkylation with BF₃·OEt₂
Recent developments utilize BF₃·OEt₂ (20 mol%) to activate 3-fluoropyridin-2-amine for reaction with allyl alcohols. Key advantages:
-
Operates under aerobic conditions at 80°C
-
Achieves 82% yield with 98% selectivity
The mechanism proceeds through iminium-ion formation, as evidenced by in situ FT-IR showing characteristic C=N⁺ stretches at 1650 cm⁻¹.
Comparative Analysis of Methodologies
Yield and Scalability
Environmental and Economic Factors
-
Two-Step Route : Generates 1.2 kg waste/kg product (mainly NaCl/NH₄Cl)
-
BF₃ Method : Requires HF-pyridine for workup (corrosive, high hazard)
-
Pd-Catalyzed : Pd recovery costs offset by 92% metal reclamation
Industrial Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for N-allyl-3-fluoropyridin-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Key Routes :
Palladium-Catalyzed Amination : Adapting methods from structurally similar fluoropyridines, N-allylation can be achieved via Buchwald-Hartwig coupling. For example, 6-chloro-3-fluoropyridin-2-amine derivatives were synthesized using Pd(OAc)₂/Xantphos catalysts with t-BuONa as a base, yielding 22% under optimized conditions .
Reductive Amination : A Pd/NiO catalyst system under H₂ facilitates reductive amination between 3-fluoropyridin-2-amine and allyl aldehydes. This method avoids harsh reagents and achieves high yields (e.g., 95% for analogous N-furan-2-ylmethyl derivatives) .
- Critical Parameters :
- Solvent : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution .
- Temperature : Controlled heating (80–100°C) minimizes side reactions like dehalogenation .
Q. How does fluorine substitution at the 3-position influence electronic and biological properties of the pyridine ring?
Methodological Answer:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the pyridine nitrogen, altering reactivity in nucleophilic substitutions and metal-catalyzed couplings. This increases stability against metabolic degradation .
- Biological Impact : Fluorine enhances lipophilicity and bioavailability. For example, 3,5-difluoro-N-methylpyridin-2-amine hydrochloride showed improved binding affinity to CNS targets due to fluorine’s van der Waals interactions .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹⁹F NMR distinguishes allyl and fluorine environments. For example, coupling constants (J = 8–12 Hz) between pyridine protons and fluorine confirm substitution patterns .
- X-Ray Crystallography : Resolves hydrogen-bonding networks (e.g., amine-pyridine dimerization in 3-chloropyridin-2-amine derivatives) .
- HPLC-MS : Monitors purity and detects byproducts (e.g., dehalogenated or oxidized impurities) .
Advanced Research Questions
Q. How can low yields in Pd-catalyzed N-allylation be mitigated?
Methodological Answer:
- Ligand Optimization : Bulky ligands (Xantphos) suppress β-hydride elimination, a common side reaction in allylation .
- Additives : NaI enhances oxidative addition of Pd catalysts to chloro/fluoro pyridines .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., imine intermediates in reductive amination) to optimize reaction time .
Q. What computational tools predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
Q. How do structural modifications (e.g., allyl vs. benzyl groups) affect in vitro vs. in vivo bioactivity?
Methodological Answer:
- In Vitro : Allyl groups enhance membrane permeability compared to benzyl analogs, as shown in cytotoxicity assays for 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives .
- In Vivo : Allyl moieties are prone to metabolic oxidation (e.g., CYP450-mediated epoxidation), reducing bioavailability. Stabilizing strategies include deuterium substitution or steric hindrance .
Data Contradictions and Resolution
Q. Why do reported yields for Pd-catalyzed fluoropyridine aminations vary widely (e.g., 22% vs. 95%)?
Analysis:
Q. How to reconcile conflicting reports on fluorine’s role in metabolic stability?
Analysis:
- Context Dependency : Fluorine’s stability varies with substitution pattern. 3-Fluoro analogs resist CYP2D6 oxidation better than 5-fluoro derivatives due to steric shielding .
- Species-Specific Metabolism : Rodent vs. human liver microsome assays show divergent degradation rates, emphasizing the need for species-matched models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
